1-Chloro-4-methyl-6-nitroisoquinoline
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Overview
Description
1-Chloro-4-methyl-6-nitroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of a chlorine atom at the first position, a methyl group at the fourth position, and a nitro group at the sixth position on the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-methylisoquinoline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methyl-6-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include 1-azido-4-methyl-6-nitroisoquinoline or 1-thio-4-methyl-6-nitroisoquinoline.
Reduction: The major product is 1-chloro-4-methyl-6-aminoisoquinoline.
Oxidation: The major product is 1-chloro-4-carboxy-6-nitroisoquinoline.
Scientific Research Applications
1-Chloro-4-methyl-6-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methyl-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
1-Chloro-6-methyl-5-nitroisoquinoline: Similar structure but different positions of the nitro and methyl groups.
1-Bromo-4-methyl-6-nitroisoquinoline: Similar structure with bromine instead of chlorine.
1-Chloro-4-methyl-7-nitroisoquinoline: Similar structure with the nitro group at the seventh position.
Uniqueness: 1-Chloro-4-methyl-6-nitroisoquinoline is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of the nitro group at the sixth position and the chlorine atom at the first position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-methyl-6-nitroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVNDGXSBWYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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